molecular formula C18H18ClFO4 B13006973 Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13006973
M. Wt: 352.8 g/mol
InChI Key: GSIGMAADRAOETD-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a substituted benzoate ester characterized by a complex substitution pattern on its aromatic ring. The molecule features:

  • A chloro group at the 3-position.
  • An ethoxy group at the 5-position.
  • A 3-fluorobenzyloxy group at the 4-position.
  • An ethyl ester moiety.

Properties

Molecular Formula

C18H18ClFO4

Molecular Weight

352.8 g/mol

IUPAC Name

ethyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H18ClFO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(19)17(16)24-11-12-6-5-7-14(20)8-12/h5-10H,3-4,11H2,1-2H3

InChI Key

GSIGMAADRAOETD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The ethoxy and fluorobenzyl groups can be modified under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Scientific Research Applications

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is not well-documented. its reactivity can be attributed to the presence of functional groups like the chloro, ethoxy, and fluorobenzyl groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Ester Group Key Properties/Applications References
Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate 3-Cl, 5-OEt, 4-(3-F-benzyloxy) Ethyl N/A (presumed agrochemical/pharmaceutical use) N/A
4-(Benzyloxy)-3-phenethoxybenzaldehyde () 4-benzyloxy, 3-phenethoxy Aldehyde (not ester) Intermediate in organic synthesis; demonstrates etherification via Cs₂CO₃ .
Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate () 4-Cl-propoxy, 2-cyano-vinylamino, 5-OMe Methyl Bioactive potential (cyanovinylamino group may confer reactivity) .
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate () 4-F-benzyl, dioxothiazolidinone Triisopropylsilyl Pharmaceutical interest (thiazolidinone moiety; melting point 107–109°C) .
Lactofen () 5-Cl, 4-CF₃-phenoxy, 2-nitro 2-Ethoxy-1-methyl-2-oxoethyl Herbicide; nitro group enhances bioactivity .
Ethyl 3-chloro-5-fluorobenzoylformate () 3-Cl, 5-F Ethyl Agrochemical intermediate; halogen synergy in stability .

Key Observations:

  • Halogen Placement : The target compound’s 3-chloro and 3-fluorobenzyloxy groups contrast with Ethyl 3-chloro-5-fluorobenzoylformate (), where halogens are directly on the ring. The latter’s simpler structure may enhance volatility but reduce steric hindrance .
  • Ester Flexibility : Methyl () and triisopropylsilyl esters () alter solubility and metabolic stability compared to ethyl esters. For example, silyl esters () are often used to protect carboxylic acids in drug synthesis .
  • Bioactivity Drivers: Nitro (lactofen, ) and cyanovinylamino () groups are linked to herbicidal and antiviral activities, respectively. The target compound’s 3-fluorobenzyloxy group may similarly enhance binding to biological targets .

Physicochemical Properties

  • Melting Points : Complex derivatives like the triisopropylsilyl compound () exhibit higher melting points (107–109°C) due to rigid substituents, whereas simpler esters (e.g., lactofen) are liquids .
  • Solubility : Ethoxy and benzyloxy groups (target compound) likely increase lipophilicity compared to nitro-containing analogues (), impacting formulation strategies .

Biological Activity

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C19_{19}H20_{20}ClF O4_{4}
  • CAS Number : 1706442-91-2
  • Molecular Weight : Approximately 364.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the compound may function as an inhibitor of certain enzymes or receptors involved in various signaling pathways.

Inhibition Studies

  • Enzyme Inhibition : Preliminary studies have shown that this compound can inhibit the activity of enzymes related to inflammatory pathways. For instance, it has been tested against cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.
  • Cellular Assays : In vitro assays demonstrated that this compound significantly reduces cell proliferation in cancer cell lines, suggesting potential anticancer properties.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via the mitochondrial pathway
A549 (Lung)12.7Inhibition of cell cycle progression

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, highlighting its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α\alpha 25085
IL-630090

This study supports the compound's role in modulating inflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It has a moderate volume of distribution, indicating tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes, with potential for drug-drug interactions.
  • Excretion : Excreted mainly through urine.

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